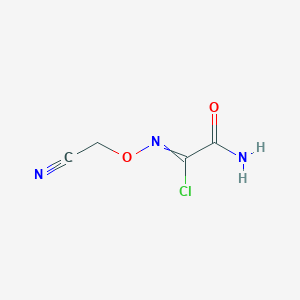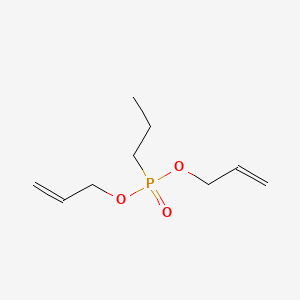![molecular formula C10H22O4 B14454972 2,2'-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]di(ethan-1-ol) CAS No. 76779-60-7](/img/structure/B14454972.png)
2,2'-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]di(ethan-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]di(ethan-1-ol) is an organic compound characterized by its unique structure, which includes a central 2,3-dimethylbutane core with two ethoxy groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]di(ethan-1-ol) typically involves the reaction of 2,3-dimethylbutane with ethylene oxide under controlled conditions. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yields and purity of the final product. The use of continuous flow reactors also enhances safety and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,2’-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: The ethoxy groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohyd
Properties
CAS No. |
76779-60-7 |
|---|---|
Molecular Formula |
C10H22O4 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-[3-(2-hydroxyethoxy)-2,3-dimethylbutan-2-yl]oxyethanol |
InChI |
InChI=1S/C10H22O4/c1-9(2,13-7-5-11)10(3,4)14-8-6-12/h11-12H,5-8H2,1-4H3 |
InChI Key |
FAQBCTNKBDQTIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C)(C)OCCO)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


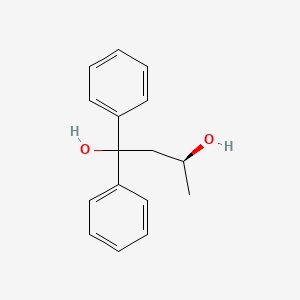
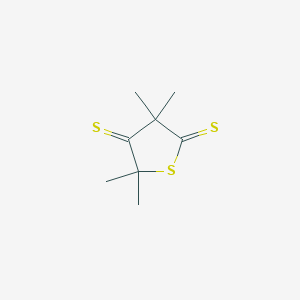
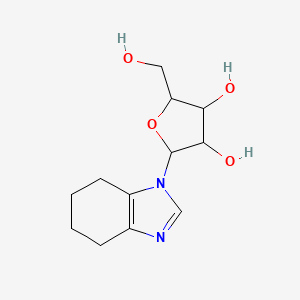
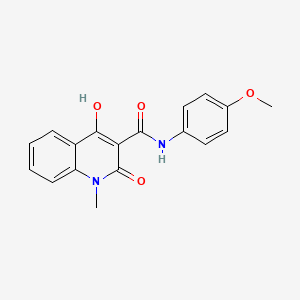
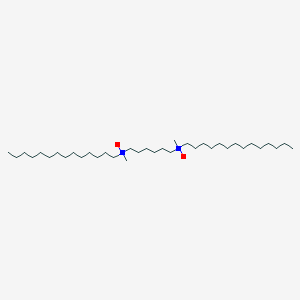
![(E)-1-[(3-Ethenylphenyl)sulfanyl]-2-phenyldiazene](/img/structure/B14454922.png)
methanone](/img/structure/B14454923.png)
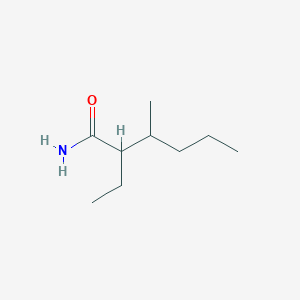
![[(2R)-3-Phenylpropane-1,2-diyl]bis(diphenylphosphane)](/img/structure/B14454936.png)
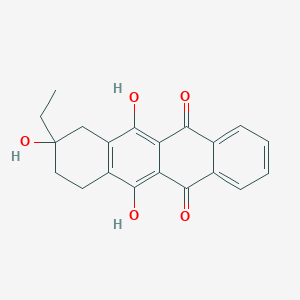
![[(4-tert-Butylcyclohex-1-en-1-yl)ethynyl]benzene](/img/structure/B14454942.png)
